molecular formula C25H27N3O4 B11115489 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11115489
M. Wt: 433.5 g/mol
InChI Key: PZUSGCRTYXVJRC-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that features a cyclohexene ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl halide in the presence of a base.

    Formation of the cyclohexene ring: This can be synthesized via a Diels-Alder reaction between a diene and a dienophile.

    Final coupling: The final step involves coupling the cyclohexene intermediate with the oxadiazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for ketone formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or tool compound to study various biochemical pathways.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s stability and bioavailability. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the cyclohexene ring can provide conformational flexibility.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • **N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • **N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Uniqueness

The presence of the methoxy group in N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This can make it more effective in certain applications compared to its analogs with different substituents.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H27N3O4/c1-30-21-11-7-19(8-12-21)24-27-25(32-28-24)20-9-13-22(14-10-20)31-17-23(29)26-16-15-18-5-3-2-4-6-18/h5,7-14H,2-4,6,15-17H2,1H3,(H,26,29)

InChI Key

PZUSGCRTYXVJRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCCC4=CCCCC4

Origin of Product

United States

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